![molecular formula C22H18N2O2 B5608899 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one CAS No. 6163-76-4](/img/structure/B5608899.png)
2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one
Overview
Description
2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities. This particular compound features a benzyl group at the 2-position, a methoxyphenyl group at the 3-position, and a quinazolinone core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with benzylamines and methoxybenzaldehydes. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Quinazolinones, including 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one, exhibit a range of biological activities, making them valuable in medicinal chemistry.
Anticancer Properties
Studies have shown that quinazolinone derivatives possess significant anticancer activity. For instance, new derivatives of quinazolin-4(3H)-ones have been synthesized and evaluated for their efficacy against various cancer cell lines. Some compounds demonstrated effectiveness against multiple tumor types, indicating potential as broad-spectrum antitumor agents .
Antibacterial and Antiviral Activities
Research has highlighted the antibacterial properties of quinazolinones, with several derivatives exhibiting activity against various bacterial strains. Additionally, antiviral studies have demonstrated that certain quinazolinone derivatives can inhibit viruses such as HIV and Herpes Simplex Virus (HSV), suggesting their potential as antiviral agents .
Antioxidant and Anti-inflammatory Effects
The antioxidant properties of quinazolinones have been explored, with some studies indicating that these compounds can scavenge free radicals effectively. Furthermore, anti-inflammatory activities have been documented, with certain derivatives showing significant reduction in inflammation markers in experimental models .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step chemical reactions, often starting from simpler precursors like anthranilic acid or substituted benzaldehydes. Various methods have been reported for synthesizing related compounds, which can be modified to enhance specific biological activities or improve yields .
Data Table: Summary of Biological Activities
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study 1 : A study evaluated a series of novel quinazolinone derivatives for anticancer activity against human leukemia cell lines (K562 and HL-60). Results indicated that some compounds exhibited potent inhibitory effects on cell proliferation .
- Case Study 2 : Another investigation focused on the synthesis of quinazolinones with anti-inflammatory properties. Compounds were tested in carrageenan-induced edema models, showing significant reductions in inflammation compared to standard drugs like indomethacin .
Mechanism of Action
The mechanism of action of 2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3-phenylquinazolin-4(3H)-one: Lacks the methoxy group, which may affect its biological activity.
2-Benzyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Similar structure but with the methoxy group at a different position.
2-Benzyl-3-(3-hydroxyphenyl)quinazolin-4(3H)-one: Contains a hydroxy group instead of a methoxy group.
Uniqueness
2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Biological Activity
2-benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one is part of the quinazolinone family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of cancer treatment, antimicrobial activity, and antioxidant properties.
Chemical Structure and Synthesis
The compound features a quinazolinone core structure substituted with a benzyl group and a methoxyphenyl moiety. The synthesis typically involves multi-step processes, often starting from 2-aminobenzamide derivatives. Various synthetic methods have been employed, including microwave-assisted synthesis and classical reflux methods, yielding high purity and yield rates for the target compound.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of quinazolinone derivatives against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity in vitro against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells. The IC50 values for these compounds often fall within the micromolar range, indicating potent activity. For example, one study reported that specific derivatives showed IC50 values of 10 µM against PC3 cells and 12 µM against HT-29 cells, demonstrating their potential as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of quinazolinones have also been extensively studied. Compounds related to this compound exhibited considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies indicated that derivatives displayed zones of inhibition comparable to standard antibiotics like ciprofloxacin, with some compounds showing effective inhibition against Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant capacity of quinazolinone derivatives is another area of interest. Research has shown that certain substitutions on the quinazolinone scaffold can enhance radical scavenging activities. For instance, the presence of hydroxyl groups in ortho or para positions relative to other substituents significantly boosts antioxidant efficacy in various assays such as DPPH and ABTS . While specific data on this compound's antioxidant activity is limited, related compounds suggest a promising potential for free radical scavenging.
Case Studies
Properties
IUPAC Name |
2-benzyl-3-(3-methoxyphenyl)quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-26-18-11-7-10-17(15-18)24-21(14-16-8-3-2-4-9-16)23-20-13-6-5-12-19(20)22(24)25/h2-13,15H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDQTAGZEAJQMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977227 | |
Record name | 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6163-76-4 | |
Record name | 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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